4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile
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Overview
Description
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a picolinonitrile group attached to a hydroxy-methylbutynyl moiety. It is typically found as a yellow to brown liquid .
Mechanism of Action
Target of Action
A related compound, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate, is known to interact with the enzyme family of oxidoreductases
Biochemical Pathways
The related compound, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate, is involved in the mep pathway (non-mevalonate pathway) of isoprenoid precursor biosynthesis
Biochemical Analysis
Biochemical Properties
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes that are involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell . Additionally, it can affect the activity of key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This binding often involves specific interactions, such as hydrogen bonds and van der Waals forces, which stabilize the compound within the binding site . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of specific metabolites. For example, it has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can modulate the levels of certain cofactors, such as NADH and ATP, which are essential for cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production . The distribution of this compound within tissues can also affect its overall biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Preparation Methods
The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile involves several steps. One common method includes the reaction of 4-picolinonitrile with 3-hydroxy-3-methylbut-1-yne under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile can be compared with similar compounds such as:
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: This compound has a similar hydroxy-methylbutynyl group but differs in the aromatic ring structure.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: This compound features a prenyl group instead of a butynyl group, leading to different chemical properties and reactivity
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-11(2,14)5-3-9-4-6-13-10(7-9)8-12/h4,6-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESRMOXUHDONGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=NC=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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